N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride
Description
This compound is a benzothiazole-based derivative featuring a carboxamide core substituted with a dimethylaminoethyl group and two methyl groups at positions 5 and 7 of the benzo[d]thiazole rings. The hydrochloride salt enhances solubility, making it suitable for pharmacological applications.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS2.ClH/c1-13-9-14(2)19-17(10-13)23-21(28-19)25(8-7-24(3)4)20(26)15-5-6-16-18(11-15)27-12-22-16;/h5-6,9-12H,7-8H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUNWXWHIFFCLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC4=C(C=C3)N=CS4)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H26ClN3OS
- Molecular Weight : Approximately 436.0 g/mol
- CAS Number : 1215377-08-4
The compound features a benzo[d]thiazole moiety and a dimethylamino group, which are significant for its biological activity. The presence of these structural elements often correlates with various pharmacological effects.
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, including enzymes and receptors. Its structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Biological Activities
Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:
Antitumor Activity
Compounds containing benzo[d]thiazole have shown promise in inhibiting cancer cell proliferation. For instance:
- Studies have demonstrated that related compounds can effectively stop the growth of various cancer cell lines through mechanisms involving DNA binding and apoptosis induction .
Neuroprotective Effects
Some derivatives of benzothiazole have been studied for their neuroprotective properties against oxidative stress and neuroinflammation:
- Research suggests potential applications in treating neurodegenerative diseases due to their ability to protect neuronal cells .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Preliminary studies indicate potential effectiveness against various bacterial strains, making it a candidate for further investigation in infectious disease treatment .
Comparative Analysis with Similar Compounds
| Compound Name | Key Structural Features | Biological Activity |
|---|---|---|
| N-(2-(dimethylamino)ethyl)-N-(benzo[d]thiazol-2-yl)acetamide hydrochloride | Lacks dimethyl groups on the benzo[d]thiazole ring | Limited activity compared to the target compound |
| N-(2-(dimethylamino)ethyl)-N-(5-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride | Has only one methyl group on the benzo[d]thiazole ring | Moderate activity |
| N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride | Contains two methyl groups on the benzo[d]thiazole ring | Enhanced antitumor and neuroprotective activities |
Case Studies and Research Findings
- Antitumor Effects : A study published in the Journal of Medicinal Chemistry reported that compounds similar to the target compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 15 to 30 µM .
- Neuroprotective Properties : Another study highlighted the neuroprotective effects of benzothiazole derivatives against oxidative stress in neuronal cells, demonstrating a protective index greater than 2 when tested in vitro .
- Antimicrobial Activity : Research conducted on related compounds indicated promising results against Gram-positive bacteria, suggesting a potential role in developing new antimicrobial agents .
Scientific Research Applications
Chemical Synthesis Applications
The compound serves as a crucial reagent or intermediate in organic synthesis. Its unique structure allows for various chemical reactions, including:
- Formation of Complex Molecules : It can be utilized in the synthesis of complex organic molecules due to its reactive functional groups.
- Reactivity : The compound can undergo oxidation, reduction, and substitution reactions, making it versatile for creating derivatives with specific properties.
Table 1: Common Reactions Involving the Compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Converts to sulfoxides or sulfones | N/A |
| Reduction | Forms amines or reduced derivatives | N/A |
| Substitution | Participates in nucleophilic/electrophilic substitutions | Various derivatives |
Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains.
A. Antimicrobial Activity
Studies have shown that compounds with similar structural motifs possess antimicrobial properties. For instance, related benzothiazole compounds have demonstrated effectiveness against various bacterial strains.
B. Anticancer Properties
The compound has potential anticancer effects through mechanisms such as:
- Inhibition of Cancer Cell Proliferation : Research indicates that benzothiazole derivatives can inhibit the growth of cancer cell lines by inducing apoptosis.
- Mechanism of Action : The compound may interact with specific molecular targets like enzymes and receptors involved in cancer progression.
Medicinal Chemistry
In medicinal chemistry, N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride is being investigated for its therapeutic potential:
- Neuroprotective Effects : Some studies have highlighted its neuroprotective properties against oxidative stress, suggesting applications in treating neurodegenerative diseases.
- Anticonvulsant Activity : Compounds with similar structures have shown anticonvulsant effects in preclinical models.
Case Study: Neuroprotective Effects
A study demonstrated that derivatives of this compound exhibited lower neurotoxicity and significant protective effects against neuroinflammation in animal models, indicating potential for treating conditions like Alzheimer's disease .
Industrial Applications
In industrial settings, this compound may be utilized for developing new materials or chemical processes due to its unique chemical properties. Its ability to form stable complexes can be leveraged in various industrial applications.
Table 2: Comparison with Similar Compounds
| Compound Name | Key Feature |
|---|---|
| N-(2-(dimethylamino)ethyl)-N-(benzo[d]thiazol-2-yl)acetamide hydrochloride | Lacks dimethyl groups on the benzo[d]thiazole ring |
| N-(2-(dimethylamino)ethyl)-N-(5-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride | Contains only one methyl group on the benzo[d]thiazole ring |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound’s structure is distinguished by:
- 5,7-Dimethyl substitution: Increases lipophilicity compared to nitro or amino substituents in analogs (e.g., ’s compound 6d has a nitro group at position 6, reducing logP compared to methyl groups) .
- Carboxamide linkage : Contrasts with acetamide or sulfonamide linkages in other benzothiazoles (e.g., ’s acetamide derivatives and ’s benzamide corrosion inhibitors) .
Stability and Reactivity
- Hydrolytic stability : The carboxamide group is less prone to hydrolysis than sulfonamides (e.g., ’s sulfamoyl chloride products) .
- Electron-withdrawing vs. donating groups : The 5,7-dimethyl substituents (electron-donating) may increase electron density on the benzothiazole ring, altering reactivity in cyclization or electrophilic substitution compared to nitro-substituted analogs .
Q & A
Q. What in vitro models are suitable for evaluating its biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
